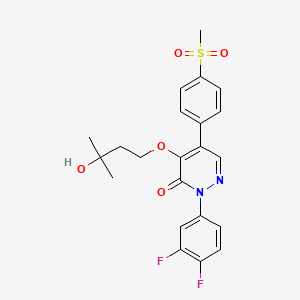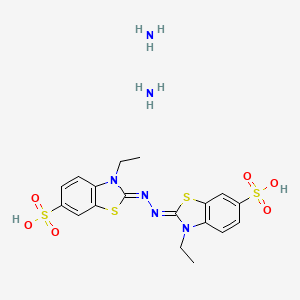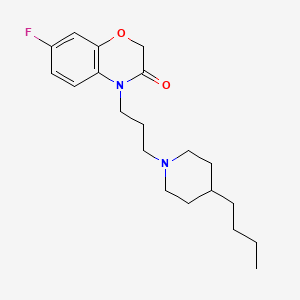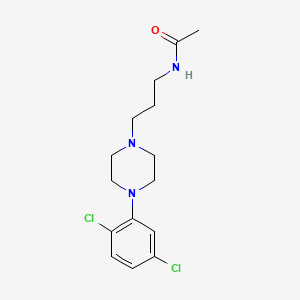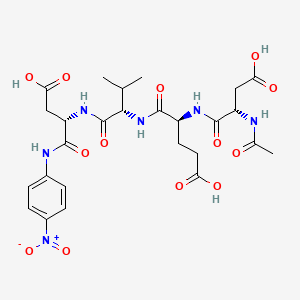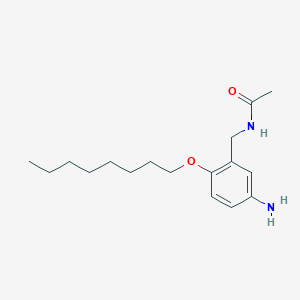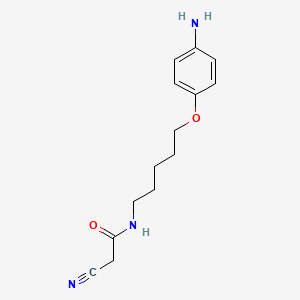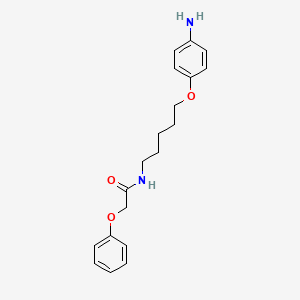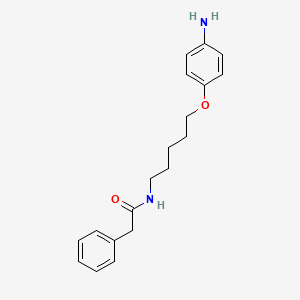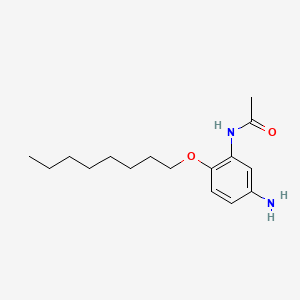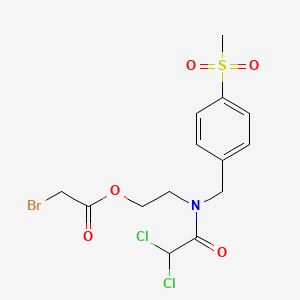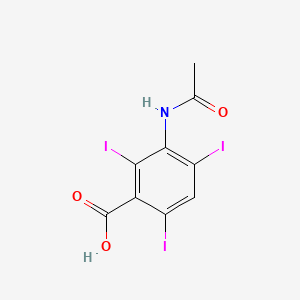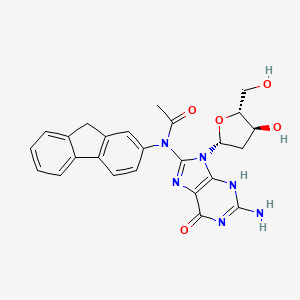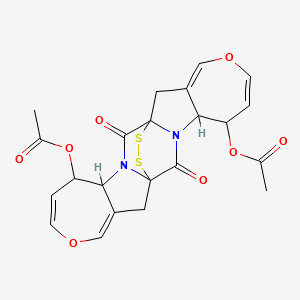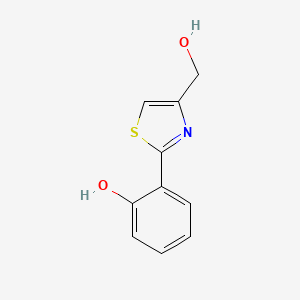
4-Thiazolemethanol, 2-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aeruginol is a biochemical.
Aplicaciones Científicas De Investigación
Fluorescence Properties and Quantum Yields
4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, and its derivatives exhibit significant fluorescence properties. Studies show that the presence of the 2′-hydroxy group substantially enhances fluorescence quantum yields. This enhancement is attributed to the formation of an intramolecular hydrogen bond. Additionally, the introduction of electron-withdrawing groups into the compound further increases the fluorescence quantum yields, making these compounds potential candidates for fluorescence-based applications (Kammel et al., 2016).
Excited-State Intramolecular Proton Transfer
Another area of interest is the excited-state intramolecular proton transfer (ESIPT) properties of compounds based on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. These compounds show aggregation-induced emission enhancement (AIEE), which is crucial for applications in molecular probes and sensors. This property is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state (Qian et al., 2007).
Application in Polymer Modification
These compounds are also used in the modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various aliphatic and aromatic amines, including derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-. This modification leads to increased swelling and thermal stability, making these polymers suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, are essential for understanding their potential applications. These derivatives have been synthesized and characterized using various techniques like IR, NMR, and mass spectroscopy. Such studies provide insights into their structural and chemical properties, which are fundamental in determining their suitability for specific applications (Taile et al., 2010).
Propiedades
Número CAS |
154037-50-0 |
|---|---|
Nombre del producto |
4-Thiazolemethanol, 2-(2-hydroxyphenyl)- |
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,6,12-13H,5H2 |
Clave InChI |
BOSGDCHVRSIZSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole aeruginol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



